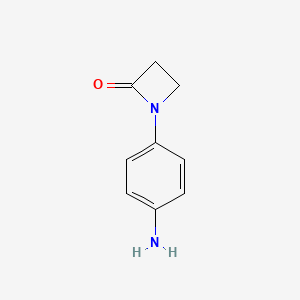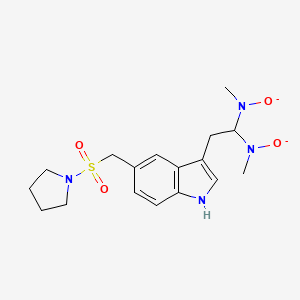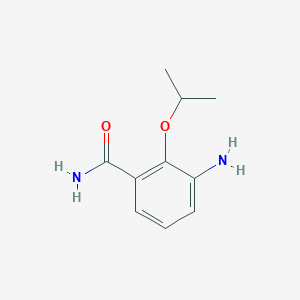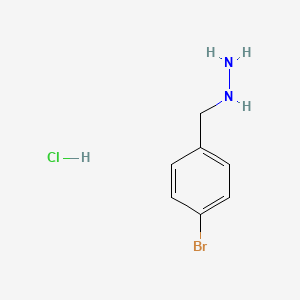
1-(4-Aminophenyl)azetidin-2-on
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of 1-(4-Aminophenyl)azetidin-2-one is 162.19 g/mol . Its IUPAC name is 1-(4-aminophenyl)azetidin-2-one and its InChI code is 1S/C9H10N2O/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6,10H2 .
Chemical Reactions Analysis
While there are papers discussing the chemical reactions of azetidin-2-one compounds , specific chemical reactions involving 1-(4-Aminophenyl)azetidin-2-one are not explicitly mentioned in the retrieved papers.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Krebsforschungsforschung
Derivate von „1-(4-Aminophenyl)azetidin-2-on“ wurden auf ihr Potenzial in der Krebstherapie untersucht. Diese Verbindungen haben vielversprechende Ergebnisse in Bezug auf die Hemmung des Wachstums von Krebszellen gezeigt. Beispielsweise wurden bestimmte Derivate gegen MCF-7-Brustkrebszelllinien evaluiert, was auf ihre potenzielle Verwendung in der Krebsbehandlung hindeutet .
Antibakterielle Aktivität
Azetidinon-Derivate, einschließlich „this compound“, wurden als signifikant antimikrobielle Eigenschaften besitzend identifiziert. Sie wurden gegen verschiedene Bakterien- und Pilzstämme getestet und zeigten ein breites Spektrum an antibakteriellen und antifungalischen Aktivitäten .
Immunstimulierende Eigenschaften
Forschungen haben gezeigt, dass Azetidinon-Derivate als Immunstimulanzien wirken können. Diese Verbindungen können die Immunantwort des Körpers verstärken, wodurch sie wertvoll für die Entwicklung neuer immuntherapeutischer Medikamente werden .
Analgetische und entzündungshemmende Anwendungen
Einige Studien haben berichtet, dass Azetidinon-Derivate analgetische und entzündungshemmende Eigenschaften aufweisen. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente .
Antioxidatives Potenzial
Die antioxidative Aktivität von Azetidinon-Derivaten ist ein weiterer interessanter Bereich. Diese Verbindungen können freie Radikale neutralisieren, die schädliche Nebenprodukte des Zellstoffwechsels sind und oxidativen Stress und Zellschäden verursachen können .
Chemische Synthese
„this compound“ wird in der chemischen Synthese als Zwischenprodukt verwendet. Es kann verwendet werden, um eine Vielzahl komplexer Moleküle für weitere pharmakologische Studien oder zur Entwicklung neuer Materialien zu erstellen .
Materialwissenschaft
In der Materialwissenschaft können die Derivate der Verbindung verwendet werden, um die Eigenschaften von Materialien zu modifizieren, was möglicherweise zur Entwicklung neuer Materialien mit verbesserten Eigenschaften wie erhöhter Festigkeit, Haltbarkeit oder chemischer Beständigkeit führt .
Analytische Chemie
In der analytischen Chemie können „this compound“ und seine Derivate als Standards oder Reagenzien in verschiedenen analytischen Techniken verwendet werden, um andere Substanzen zu quantifizieren oder zu identifizieren .
Safety and Hazards
Zukünftige Richtungen
Spiro-heterocycles like spiro-azetidin-2-one have received special attention in medicinal chemistry because of their promising biological activity . Therefore, future research may focus on the development of synthetic methodologies for the construction of spirocyclic compounds and the exploration of their biological and pharmacological activities .
Wirkmechanismus
Target of Action
It’s known that azetidin-2-one compounds, also referred to as β-lactams, have been widely used as antibacterial agents . They have also shown promising results against cancer cells .
Mode of Action
Β-lactams generally work by inhibiting cell wall synthesis in bacteria, leading to cell death . In the context of cancer, they may interfere with cell division and proliferation .
Biochemical Pathways
Β-lactams are known to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls . This interference leads to cell lysis and death .
Pharmacokinetics
The admet properties of similar compounds have been studied and found to be promising .
Result of Action
The result of the action of 1-(4-Aminophenyl)azetidin-2-one is the inhibition of bacterial growth due to the disruption of cell wall synthesis . In the context of cancer, it may lead to the inhibition of cell division and proliferation .
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYOSBHMMCZFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700315-51-0 | |
| Record name | 1-(4-aminophenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)



![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)

![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)

![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)

![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)

